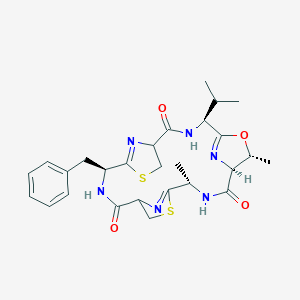
furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer is a synthetic polymer known for its unique chemical structure and properties. This compound is used in various industrial and scientific applications due to its versatility and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer typically involves the polymerization of maleic anhydride with polyoxyethylene (2-methyl-2-propenyl) methyl diether. The reaction conditions often include the use of radical initiators and controlled temperature settings to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this copolymer is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer undergoes various chemical reactions, including:
Oxidation: This reaction can alter the polymer’s properties, making it more hydrophilic or enhancing its adhesive qualities.
Reduction: Reduction reactions can modify the polymer’s molecular structure, affecting its solubility and mechanical properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and compatibility with other materials.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more hydrophilic derivatives, while substitution reactions can yield polymers with enhanced reactivity or compatibility with other materials.
Applications De Recherche Scientifique
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in the production of adhesives, coatings, and other industrial products.
Mécanisme D'action
The mechanism by which polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer exerts its effects involves its interaction with molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, enhancing its effectiveness in applications such as drug delivery and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Polyethylene glycol (PEG)
- Polyvinyl alcohol (PVA)
- Polyacrylic acid (PAA)
Uniqueness
Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer stands out due to its unique combination of properties, such as its ability to undergo various chemical reactions and its versatility in different applications. Compared to similar compounds, it offers enhanced reactivity and compatibility, making it a valuable material in both scientific research and industrial applications.
Propriétés
IUPAC Name |
furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2.C4H2O3/c1-7(2)6-9-5-4-8-3;5-3-1-2-4(6)7-3/h1,4-6H2,2-3H3;1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLSGMXLRMOTJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCOC.C1=CC(=O)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153499 |
Source


|
| Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122107-16-8 |
Source


|
| Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)



![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)






![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

